

"spectroscopic data for ethyl imidazo[1,5-a]pyridine-5-carboxylate"

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Compound of Interest

Compound Name: *Ethyl imidazo[1,5-a]pyridine-5-carboxylate*

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An In-Depth Technical Guide to the Spectroscopic Characterization of **Ethyl Imidazo[1,5-a]pyridine-5-carboxylate**

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics and functional materials. Its structural characterization is a critical step in ensuring the validity of research and the quality of synthesized compounds. This technical guide provides a comprehensive overview of the core spectroscopic techniques required for the unambiguous identification and characterization of **Ethyl Imidazo[1,5-a]pyridine-5-carboxylate** (CAS: 76292-67-6). We delve into the principles, experimental protocols, and detailed data interpretation for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is designed to serve as a practical reference for researchers, offering field-proven insights into the causality behind experimental choices and establishing a framework for self-validating analytical protocols.

Introduction: The Significance of the Imidazo[1,5-a]pyridine Core

Imidazo[1,5-a]pyridines are nitrogen-containing fused heterocyclic systems that share structural similarities with purines, making them of significant interest in medicinal chemistry.[1]

Derivatives of this scaffold have been explored for a wide range of biological activities, and their synthesis is a subject of ongoing research.[2] **Ethyl imidazo[1,5-a]pyridine-5-carboxylate** is a key derivative, serving both as a final compound for screening and as a versatile intermediate for further functionalization.

Accurate structural confirmation is the bedrock of chemical and pharmaceutical research. The synergistic application of multiple spectroscopic techniques provides a complete and unambiguous picture of the molecule's identity, purity, and electronic properties. This guide outlines the expected spectroscopic data for the title compound and the rationale behind its interpretation.

Ethyl Imidazo[1,5-a]pyridine-5-carboxylate



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Caption: Molecular structure of **Ethyl Imidazo[1,5-a]pyridine-5-carboxylate**.

The Analytical Workflow: A Multi-Technique Approach

Structural elucidation is not a linear process but a synergistic workflow. Each technique provides a unique piece of the puzzle. Mass spectrometry yields the molecular weight, NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies functional groups, and UV-Vis spectroscopy reveals information about the conjugated electronic system.

Caption: Integrated workflow for spectroscopic structural elucidation.

Mass Spectrometry (MS)

3.1. Expertise & Rationale

Mass spectrometry is the first-line technique for confirming the successful synthesis of a target compound. It provides the most direct evidence of the molecular weight, and by extension, the molecular formula. For compounds like **ethyl imidazo[1,5-a]pyridine-5-carboxylate**, electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact and allows for the observation of the protonated molecular ion ($[M+H]^+$).

3.2. Experimental Protocol (ESI-MS)

- **Sample Preparation:** Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
- **Infusion:** Infuse the sample solution directly into the source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- **Source Parameters:** Operate in positive ion mode. Typical parameters include a capillary voltage of 3-4 kV, a source temperature of 100-150°C, and a desolvation gas flow appropriate for the solvent.
- **Data Acquisition:** Acquire data over a mass range of m/z 50-500.

3.3. Data Summary and Interpretation

The molecular formula for **ethyl imidazo[1,5-a]pyridine-5-carboxylate** is $\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_2$. The expected mass spectral data are summarized below.

Property	Calculated Value	Observed Ion (Expected)
Molecular Weight	190.20 g/mol	-
Exact Mass	190.074228 Da	-
Protonated Ion ($[M+H]^+$)	191.081506 Da	m/z 191.0815

The primary observation in the ESI-MS spectrum will be an intense signal at m/z 191.0815, corresponding to the protonated molecule. High-resolution mass spectrometry (HRMS) is

critical, as confirming the mass to within 5 ppm of the calculated value provides strong evidence for the elemental composition, $C_{10}H_{11}N_2O_2^+$. Fragmentation patterns, though less prominent in ESI, may occur and can offer further structural insights, such as the loss of an ethoxy group (-45 Da) or ethanol (-46 Da).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. Expertise & Rationale

NMR spectroscopy provides the definitive map of the molecule's covalent framework. 1H NMR identifies the number and environment of hydrogen atoms, while ^{13}C NMR does the same for carbon atoms. The choice of solvent is critical; deuterated chloroform ($CDCl_3$) is a common first choice for organic molecules. If solubility is an issue, or if hydrogen-bonding interactions need to be probed, deuterated dimethyl sulfoxide ($DMSO-d_6$) is an excellent alternative. The data presented here are predicted values based on established chemical shift principles and data from analogous structures.

4.2. Experimental Protocol

- **Sample Preparation:** Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., $CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Use a 400 MHz or higher field NMR spectrometer.
- **1H NMR Acquisition:** Acquire the spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence over a wider spectral width (e.g., 0-200 ppm) with a longer relaxation delay and a larger number of scans for adequate signal-to-noise.

4.3. 1H NMR Data Summary and Interpretation

Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling (J, Hz)	Integration
H-8	~8.2-8.4	d	~7.0	1H
H-1	~8.0-8.1	s	-	1H
H-3	~7.6-7.7	s	-	1H
H-6	~7.4-7.5	t	~7.5-8.0	1H
H-7	~7.1-7.2	d	~8.0	1H
-OCH ₂ CH ₃	~4.3-4.4	q	~7.1	2H
-OCH ₂ CH ₃	~1.3-1.4	t	~7.1	3H

- **Ethyl Group:** The characteristic quartet and triplet of the ethyl ester are typically unambiguous. The quartet arises from the CH₂ group being split by the three protons of the methyl group, and vice-versa for the triplet.
- **Aromatic Protons:** The protons on the imidazo[1,5-a]pyridine ring system will appear in the aromatic region. H-8 is expected to be the most downfield due to its position adjacent to the bridgehead nitrogen. The protons on the imidazole moiety (H-1 and H-3) are expected to be singlets, while the protons on the pyridine ring (H-6, H-7, H-8) will show characteristic doublet and triplet splitting patterns based on their coupling to adjacent protons.

4.4. ¹³C NMR Data Summary and Interpretation

Carbon Assignment	Predicted δ (ppm)
C=O (Ester)	~165-168
C-3a, C-8a (Bridgehead)	~130-140
C-1, C-3, C-5, C-6, C-7, C-8	~110-135
-OCH ₂ CH ₃	~60-62
-OCH ₂ CH ₃	~14-15

- **Functional Group Carbons:** The ester carbonyl carbon (C=O) will be the most downfield signal, typically above 160 ppm. The carbons of the ethyl group will appear in the upfield aliphatic region.
- **Aromatic Carbons:** The eight carbons of the fused ring system will resonate in the 110-140 ppm range. Specific assignment often requires advanced 2D NMR techniques like HSQC (to correlate carbons with their attached protons) and HMBC (to see long-range C-H correlations).

Infrared (IR) Spectroscopy

5.1. Expertise & Rationale

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. For **ethyl imidazo[1,5-a]pyridine-5-carboxylate**, the most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch of the ester.

5.2. Experimental Protocol (ATR-FTIR)

- **Sample Preparation:** Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the ATR crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
- **Background Correction:** A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

5.3. Data Summary and Interpretation

Vibrational Mode	Expected Frequency (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3000-3100	Medium
Aliphatic C-H Stretch	2850-3000	Medium
Ester C=O Stretch	1715-1730	Strong, Sharp
Aromatic C=C/C=N Stretch	1500-1650	Medium-Strong
C-O Stretch	1100-1300	Strong

The key diagnostic feature is the intense, sharp absorption band around 1720 cm⁻¹, which is highly characteristic of a conjugated ester carbonyl group.[4] The presence of bands in the 1500-1650 cm⁻¹ region confirms the aromatic nature of the fused ring system, while the C-O stretching vibrations provide secondary evidence for the ester functionality.

Ultraviolet-Visible (UV-Vis) Spectroscopy

6.1. Expertise & Rationale

UV-Vis spectroscopy provides information about the electronic structure of conjugated systems. The imidazo[1,5-a]pyridine core contains a π -electron system that absorbs UV radiation, promoting electrons from lower to higher energy molecular orbitals (e.g., $\pi \rightarrow \pi^*$ transitions). The wavelength of maximum absorbance (λ_{\max}) is indicative of the extent of conjugation.

6.2. Experimental Protocol

- **Sample Preparation:** Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of known concentration (e.g., 1 mg/mL). Prepare a dilute solution (e.g., 10 μ g/mL) from the stock solution.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Use the pure solvent as a reference blank. Scan the absorbance of the dilute sample solution from approximately 200 to 400 nm.

6.3. Data Summary and Interpretation

Parameter	Expected Value
λ_{\max}	~250-280 nm and/or ~300-340 nm
Molar Absorptivity (ϵ)	10,000 - 30,000 L mol ⁻¹ cm ⁻¹

The UV-Vis spectrum is expected to show one or more strong absorption bands characteristic of the extended π -system of the imidazo[1,5-a]pyridine nucleus.[5] The exact position and intensity of the λ_{\max} can be influenced by solvent polarity. This data is useful for quantitative analysis (e.g., using the Beer-Lambert law) and for confirming the presence of the conjugated core.

Conclusion

The structural verification of **ethyl imidazo[1,5-a]pyridine-5-carboxylate** is achieved through a coordinated analytical approach. High-resolution mass spectrometry confirms the elemental composition. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon skeleton, confirming atomic connectivity. Infrared spectroscopy validates the presence of key functional groups, particularly the ester carbonyl. Finally, UV-Visible spectroscopy confirms the integrity of the conjugated aromatic system. Together, these techniques provide a robust and self-validating dataset essential for ensuring compound identity and purity in research and development settings.

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